2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate
Description
2-(3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate (CAS: 866018-89-5) is a heterocyclic compound featuring a pyrido[3,2-b][1,4]oxazine core linked via an ethyl ester to a 4-fluorobenzoate group. Its molecular formula is C₁₆H₁₃FN₂O₄, with a molecular weight of 316.29 g/mol . It is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, though specific therapeutic applications remain under investigation .
Properties
IUPAC Name |
2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c17-11-5-3-10(4-6-11)16(21)22-9-7-13-15(20)19-14-12(23-13)2-1-8-18-14/h1-6,8,13H,7,9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEUABHSXLTPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCOC(=O)C3=CC=C(C=C3)F)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140671 | |
| Record name | 2-(3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-yl)ethyl 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866018-89-5 | |
| Record name | 2-(3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-yl)ethyl 4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866018-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-yl)ethyl 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C16H15FN2O3
- Molecular Weight: 302.30 g/mol
- CAS Number: 866018-66-8
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological potential. Key areas of interest include:
- Antimicrobial Activity : Research indicates that derivatives of pyrido[3,2-b][1,4]oxazines exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
- Anticancer Properties : Several studies have highlighted the cytotoxic effects of pyrido[3,2-b][1,4]oxazine derivatives on cancer cell lines. The mechanism is thought to involve the induction of apoptosis and disruption of cell cycle progression .
- Enzyme Inhibition : Compounds in this class have been investigated for their ability to inhibit specific enzymes related to cancer progression and microbial metabolism. For instance, some derivatives have shown promise as inhibitors of topoisomerases and kinases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of topoisomerases |
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido[3,2-b][1,4]oxazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications at the nitrogen position significantly enhanced antibacterial activity .
- Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) showed that the compound induced significant cytotoxicity at micromolar concentrations. The study suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis .
- Enzyme Inhibition Mechanism : A detailed kinetic study revealed that certain derivatives can act as competitive inhibitors for key enzymes involved in cancer metabolism. This finding opens avenues for developing targeted therapies based on these compounds .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 4-fluoro derivative exhibits moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, the 4-nitro analog’s strong electron-withdrawing nature makes it more reactive in nucleophilic substitutions .
- Steric Modifications : The ethyl 2-methyl derivative introduces steric hindrance at the oxazine core, altering binding interactions in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
